AG-09/1

Description

Background and Significance of Formyl Peptide Receptors (FPRs) in Host Defense and Cellular Dysfunction

Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) that play a critical role in mediating host defense and sensing cellular dysfunction. mdpi.comnih.govresearchgate.netnih.govresearchgate.net These receptors are integral to the innate immune response, primarily by transducing chemotactic signals in phagocytes, such as neutrophils and monocytes. mdpi.comnih.govrsc.orgtocris.com Their activation leads to various inflammatory responses, including cell adhesion, directed migration, granule release, and superoxide (B77818) production. mdpi.com Beyond their well-established roles in the immune system, FPRs have also been found to have broader functions in maintaining organ homeostasis and modulating inflammation. mdpi.com

Overview of FPR Family (FPR1, FPR2, FPR3) and their Roles

In humans, the FPR family consists of three main isoforms: FPR1, FPR2 (formerly known as FPRL1), and FPR3 (formerly known as FPRL2). mdpi.comresearchgate.netnih.govtocris.comwikipedia.org These receptors are encoded by separate genes clustered on chromosome 19q13.3-13.4. tocris.comwikipedia.org

FPR1: This was the first FPR member to be cloned and is known for its high affinity for N-formyl-methionyl-leucyl-phenylalanine (fMLF), a prototypic N-formylated peptide. targetmol.comwikipedia.orgnih.gov FPR1 is considered a highly effective receptor for recognizing formyl peptides, particularly short ones (3-5 amino acids), which are typically produced by bacteria or released from mitochondria during cellular damage. mdpi.comresearchgate.netnih.govnih.gov It is predominantly expressed in innate immune cells like neutrophils, monocytes, and macrophages, and is primarily associated with initiating pro-inflammatory responses and directing neutrophil chemotaxis towards sites of infection or injury. mdpi.comresearchgate.netnih.govtocris.combps.ac.uk

FPR2: This isoform recognizes a wider array of ligands compared to FPR1, including both N-formyl peptides and non-formyl peptides of microbial and host origin, synthetic small molecules, and an eicosanoid. mdpi.comresearchgate.net FPR2 is often associated with dampening and resolving inflammatory responses, although it can also mediate pro-inflammatory activities depending on the ligand and cellular context. mdpi.comresearchgate.netbps.ac.uk It is expressed in various immune cells and also in non-myeloid tissues. mdpi.comrsc.orgtocris.combps.ac.uk

FPR3: While structurally similar to FPR1 and FPR2, the physiological roles of FPR3 are less clear due to a lack of selective ligands. nih.govwikipedia.orgtandfonline.com Unlike FPR1 and FPR2, FPR3 does not appear to interact with formylated chemoattractant peptides and may not share ligands with the other two receptors. nih.gov It is expressed in monocytes and dendritic cells, and some research suggests it might act as a "decoy" receptor due to its rapid internalization after ligand binding. nih.gov

The diverse ligand recognition profiles and distinct, yet sometimes overlapping, functions of the FPR family members highlight their complex roles in modulating immune responses and cellular activities. mdpi.comresearchgate.nettocris.com

Importance of FPR1 as a Therapeutic Target

FPR1's central role in initiating innate immune responses, particularly neutrophil recruitment and activation, makes it an important therapeutic target for a range of diseases involving inflammation and host defense. mdpi.comnih.govtandfonline.comacs.org Dysregulation of FPR1-mediated signaling can contribute to excessive inflammation and tissue damage in various pathological conditions. acs.org

Targeting FPR1 offers potential therapeutic strategies to modulate immune responses. For instance, inhibiting FPR1 could help reduce excessive neutrophil-driven inflammation in conditions like chronic inflammatory diseases, autoimmune disorders, and sepsis. tandfonline.comacs.orgwipo.intoup.com Conversely, activating FPR1 with agonists might be beneficial in situations where enhanced immune cell recruitment and activity are desired to clear pathogens or promote tissue repair. tandfonline.com The potential of FPR1 as a drug target is being explored in various contexts, including inflammatory bowel disease and atherosclerosis. wipo.intoup.com

Rationale for Small-Molecule Agonists in Therapeutic Development

The development of small-molecule agonists targeting FPRs, including FPR1, is a significant area of chemical research with therapeutic implications. mdpi.comresearchgate.netnih.gov Small molecules offer several advantages compared to peptide or protein ligands. They are generally more stable, can be more easily synthesized, and may exhibit higher selectivity for specific receptor subtypes. mdpi.comnih.gov These properties make small-molecule agonists valuable tools for both characterizing FPRs in detail and as potential therapeutic agents. mdpi.comnih.gov

High-throughput screening (HTS) of chemical libraries and structure-activity relationship (SAR)-directed design and synthesis have been instrumental in identifying structurally diverse small molecules that act as FPR ligands. mdpi.comresearchgate.netnih.govnih.gov The identification of potent and selective small-molecule agonists allows researchers to probe the specific roles of individual FPR subtypes in various biological processes. mdpi.comnih.gov This is crucial for understanding the complex in vivo functions of FPRs, which are involved in a variety of signaling systems beyond the immune system. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

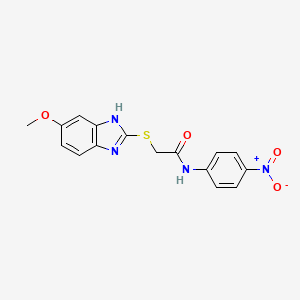

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-24-12-6-7-13-14(8-12)19-16(18-13)25-9-15(21)17-10-2-4-11(5-3-10)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQDSNOFTIZWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397856 | |

| Record name | ST024252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356776-32-4 | |

| Record name | ST024252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-Methoxy-1H-benzimidazol-2-yl)thiol]-N-(4-nitrophenyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Development of Ag 09/1

Synthetic Routes and Methodologies for AG-09/1

General Synthesis Strategies for FPR Agonists

General strategies for identifying new FPR agonists often rely on analyzing known structures, performing structure-activity relationship (SAR) studies, and employing computer-aided design mdpi.com. High-throughput screening (HTS) using cell-based assays is also a common method for identifying structurally divergent small molecules that act as high-affinity FPR ligands mdpi.com. These approaches have led to the identification and optimization of numerous potent and selective FPR agonists mdpi.com.

Research in the field of FPR ligands has identified various chemical scaffolds with agonist activity, including pyridazin-3(2H)-one derivatives and 2-oxothiazolones nih.gov. Key structural requirements for activity in some series, such as pyridazin-3(2H)-one derivatives, have been identified, including specific substituents at certain positions of the core ring structure and the presence of particular amide moieties nih.gov.

Specific Synthesis of this compound

This compound is a benzimidazole (B57391) derivative with a 2-(benzimidazol-2-ylthio)-N-phenylacetamide scaffold nih.govguidetopharmacology.org. While detailed step-by-step protocols specifically for the synthesis of this compound were not extensively detailed in the search results, its identification as part of a series of benzimidazole derivatives with FPR1 agonist activity suggests it was synthesized through methodologies applicable to this class of compounds nih.govguidetopharmacology.org. These methods likely involve the construction or modification of the benzimidazole core and the attachment of the 2-ylthio)-N-phenylacetamide substituent with specific groups like the 6-methoxy and 4-nitro functionalities nih.gov.

Chemical Modifications and Analog Development of this compound

Structure-Activity Relationship (SAR) Studies for FPR1 Agonism

SAR studies are crucial for understanding how structural changes in a molecule affect its activity at FPR1 antpedia.commdpi.com. For FPR agonists, SAR analysis helps in optimizing lead compounds and identifying improved agonists nih.gov. Studies involving benzimidazole derivatives, including this compound, have investigated the impact of different substituents on the FPR1 and FPR2 agonist activity guidetopharmacology.orgnih.gov.

Research has shown that individual ring substituents on the benzimidazole scaffold can significantly impact FPR1/FPR2 agonist activity nih.gov. For instance, within the series of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, specific substitutions led to FPR1-specific agonists like this compound, while other substitutions resulted in mixed FPR1/FPR2 agonists or FPR2-specific agonists guidetopharmacology.org.

A computational SAR analysis of small-molecule agonists for human formyl peptide receptors, including this compound, utilized atom pair descriptors to represent molecular structures and identify key features distinguishing FPR1 and FPR2 agonists nih.gov. This study revealed SAR rules based on specific atom pair descriptors that were effective in classifying FPR1 and FPR2 agonists nih.gov.

Design and Synthesis of this compound Derivatives and Related Compounds

The design and synthesis of this compound derivatives and related compounds are driven by SAR studies aimed at identifying molecules with improved potency, selectivity, or other desirable properties mdpi.comnih.gov. Based on the core 2-(benzimidazol-2-ylthio)-N-phenylacetamide scaffold of this compound, various analogs have been designed and synthesized with different substituents on the benzimidazole and phenyl rings nih.govguidetopharmacology.org.

Examples of related benzimidazole derivatives investigated for FPR activity include AG-09/2, AG-09/13, AG-09/18, AG-09/19, AG-09/21, AG-11/03, AG-11/05, and AG-11/23, which have been identified as FPR1-specific agonists, alongside other compounds in the series that showed mixed or FPR2 selectivity guidetopharmacology.org. These derivatives feature variations in the alkoxy and other substituents on the benzimidazole ring and different groups on the N-phenylacetamide moiety nih.govguidetopharmacology.org.

The synthesis of these derivatives likely involves similar chemical methodologies to those used for this compound, adapted to incorporate the desired structural modifications.

Computational Approaches in this compound Analog Design (e.g., Atom Pair Descriptors, Pharmacophore Models)

Computational approaches play a significant role in the design of this compound analogs and related FPR agonists mdpi.comnih.gov. These methods can help predict the activity of potential new compounds and guide their synthesis.

Atom pair descriptors have been applied in computational SAR analysis of small-molecule FPR agonists, including this compound nih.gov. This method represents molecules based on the types of atoms present and the distances between them, allowing for the identification of structural features correlated with activity and selectivity nih.gov.

Pharmacophore models are another computational tool used in the design of FPR agonists nih.gov. These models represent the essential steric and electronic features that a molecule must possess to bind to a receptor like FPR1 nih.gov. By creating pharmacophore models for FPR1 agonists, researchers can virtually screen libraries of compounds or design new molecules that are likely to interact favorably with the receptor binding site nih.gov. Molecular modeling of FPR1 agonists, including some identified in studies involving this compound and its related compounds, has been used to create pharmacophore models and understand the requirements for ligand binding to FPR1 nih.gov.

These computational techniques, such as the use of atom pair descriptors and the development of pharmacophore models, contribute to a more efficient and targeted approach in the design and synthesis of novel this compound analogs and other FPR agonists nih.govnih.govannauniv.eduresearchgate.netescholarship.orgresearchgate.netutexas.eduresearchgate.netmun.ca.

Mechanism of Action and Receptor Interaction of Ag 09/1

AG-09/1 as a Selective Formyl Peptide Receptor 1 (FPR1) Agonist

Research indicates that this compound functions as a selective and potent agonist for Formyl Peptide Receptor 1 (FPR1). targetmol.combiocat.comtargetmol.com It is described as a specific agonist for FPR1. medchemexpress.com Among a group of compounds featuring a 2-(benzimidazol-2-ylsulfanyl)-N-phenyl-acetamide scaffold, this compound was identified as one of two FPR1-specific agonists. nih.gov Studies have characterized this compound as a small molecule or natural product that acts as a full agonist for human FPR1, with a reported pEC50 value of 5.6. guidetopharmacology.org

Cellular Signaling Pathways Activated by this compound

The activation of FPR1 by this compound triggers downstream cellular signaling events characteristic of G protein-coupled receptors, leading to specific cellular responses, particularly in immune cells like neutrophils.

G Protein-Coupled Receptor (GPCR) Activation by this compound

FPR1 belongs to the family of G protein-coupled receptors (GPCRs). medchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov The binding of ligands, such as this compound, to FPRs induces structural changes that facilitate interaction with G proteins. This interaction results in the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gα subunit and the Gβγ dimer then interact with various effector proteins, thereby controlling cellular responses. As an agonist of FPR1, this compound initiates this canonical GPCR activation pathway.

Intracellular Calcium Mobilization Induced by this compound

A key signaling event triggered by this compound is the mobilization of intracellular calcium. This compound has been shown to induce intracellular calcium flux in HL-60 cells that were transfected with human FPR1, as well as in human neutrophils. nih.govresearchgate.net This calcium mobilization is a functional characteristic observed with classic formyl peptide agonists upon receptor activation. researchgate.net Research has included the analysis of representative kinetic and dose-response curves illustrating the ability of this compound to induce Ca2+ mobilization in HL-60 cells expressing FPR1 and in human neutrophils. nih.gov

Chemotactic Activation of Human Neutrophils by this compound

This compound is known to activate chemotaxis in human neutrophils. targetmol.combiocat.comtargetmol.com It is considered a potent agonist in stimulating this directed migration of human neutrophils. nih.gov Chemotaxis is a primary function mediated by FPRs in response to agonist binding, playing a crucial role in the recruitment of immune cells to sites of inflammation or infection. nih.gov

Molecular Interactions of this compound with FPR1

Understanding the molecular details of how this compound interacts with FPR1 is crucial for elucidating its selective agonism.

Ligand Binding Site Analysis for this compound

Molecular docking studies have been conducted to investigate the binding of FPR1 agonists, including derivatives structurally related to this compound which is a benzimidazole (B57391) derivative, to a homology model of FPR1. nih.govnih.govnih.gov These studies suggest that the binding pocket utilized by highly active molecules shares common features with the binding sites of high-affinity FPR1 peptide agonists, implying a potential overlap in their interaction regions within the receptor. nih.gov Analysis has pointed to specific amino acid residues within FPR1, such as Thr199, Arg201, Gly202, and Ala261, as potentially important markers within the ligand binding site. nih.gov Furthermore, these studies have identified unique binding characteristics of benzimidazole derivatives, noting that alkoxy-substituents on the benzimidazole ring may be situated within a specific pocket or groove in FPR1 defined by residues like Thr199, Thr265, Ile268, and Leu271, or in the vicinity of Leu198, Arg201, Gly202, and Arg205. nih.gov

Pharmacophore Models for FPR1 Agonists including this compound

Pharmacophore models are computational tools used to describe the essential steric and electronic features that a molecule must possess to interact effectively with a specific biological target. For FPR1 agonists, including this compound and related compounds, pharmacophore modeling has been employed to gain insights into the structural requirements for receptor binding and activation. nih.govchemeurope.comcenmed.comnih.gov

Given the absence of experimentally determined high-resolution structures for FPRs, homology models are often constructed using known crystal structures of other GPCRs, such as rhodopsin or CXCR4, as templates. wikipedia.orgwikipedia.orgnih.gov These models serve as a basis for docking studies and subsequent pharmacophore model generation. wikipedia.orgnih.gov

Studies involving molecular modeling of FPR1 agonists, including benzimidazole derivatives like this compound, have utilized techniques such as field point methodology and atom pair descriptors to create pharmacophore models. nih.govchemeurope.comcenmed.com These models aim to delineate the characteristics of the ligand binding site within FPR1 and identify the key molecular features of agonists required for effective interaction. nih.govchemeurope.comcenmed.comnih.gov

Research findings indicate that pharmacophore models for FPR1 ligands may involve features such as hydrophobic or aromatic subpockets and specific hydrogen bonding interactions within the transmembrane region of the receptor. wikipedia.orgnih.gov Structure-activity relationship (SAR) analysis of benzimidazole derivatives related to this compound has shown that modifications to substituents on the core scaffold can significantly influence their activity and selectivity towards FPR1 or FPR2. chemeurope.com Computational SAR analysis, including techniques like classification tree analysis based on atom pair descriptors, has been used to identify features that differentiate FPR1 and FPR2 agonists within this chemical series. chemeurope.com

While pharmacophore models provide valuable hypotheses about ligand-receptor interactions and can guide the design of novel agonists, some models developed for FPR1 antagonists have also been found to fit FPR1 agonists, suggesting complexities in fully capturing the nuances of agonist binding modes solely through these models. wikipedia.orgnih.gov Continued research combining computational and experimental approaches is essential for a comprehensive understanding of how this compound and other small-molecule agonists interact with FPR1 at the molecular level.

In Vitro Research Applications of Ag 09/1

Cell-Based Assays for FPR1 Agonist Activity

Cell-based assays are fundamental tools in the investigation of receptor-ligand interactions and the assessment of compound activity. For AG-09/1, these assays have been crucial in establishing its agonist profile and selectivity towards FPR1.

High-Throughput Screening for FPR Agonists

The identification of this compound emerged from high-throughput screening efforts aimed at discovering novel small-molecule activators of neutrophils and agonists for formyl peptide receptors. nih.gov These screening initiatives typically involve evaluating large libraries of synthetic compounds for their ability to induce specific cellular responses mediated by FPRs, such as calcium mobilization. nih.gov this compound was identified as a hit in such screens, demonstrating its potential as an FPR agonist. nih.gov

Use of Transfected Cell Lines (e.g., HL-60-FPR1, RBL-FPR1)

To ascertain the specificity of this compound for FPR1, researchers have utilized transfected cell lines engineered to express specific formyl peptide receptors. Cell lines such as HL-60 cells and RBL-2H3 cells transfected with human FPR1 (HL-60-FPR1, RBL-FPR1) are commonly employed for this purpose. nih.gov By examining the compound's activity in these cell lines, researchers can differentiate between agonists that activate FPR1, FPR2, or both. Studies using these transfected cell lines have confirmed this compound as an FPR1-specific agonist. nih.gov The specificity was verified by analyzing its ability to activate Ca²⁺ mobilization in HL-60 cells transfected with either human FPR1 or FPR2. nih.gov

Evaluation in Human Neutrophils

Human neutrophils, which naturally express FPR1, are a primary cell type for evaluating the functional effects of FPR1 agonists. This compound has been assessed in human neutrophils to investigate its ability to induce relevant cellular responses. nih.gov These evaluations provide insights into how this compound might affect the innate immune functions mediated by FPR1 in a more physiologically relevant context. This compound has been shown to activate chemotaxis in human neutrophils. nih.gov Both selective and nonselective agonists identified in RBL and HL-60 cell assays also induced calcium mobilization and chemotaxis in human neutrophils. nih.gov

Assessment of Cellular Responses

The activation of FPR1 by agonists like this compound triggers a cascade of intracellular signaling events, leading to various cellular responses. Two key responses commonly assessed in vitro are calcium flux and chemotaxis.

Quantification of Calcium Flux

One of the immediate downstream effects of FPR1 activation is the mobilization of intracellular calcium. Quantification of calcium flux is a widely used assay to measure the potency and efficacy of FPR1 agonists. In this assay, cells loaded with a calcium-sensitive fluorescent dye are exposed to the compound, and the resulting increase in intracellular calcium concentration is measured. This compound has been shown to induce intracellular calcium flux in FPR1-transfected cell lines and human neutrophils. nih.gov The potency of this compound in inducing calcium mobilization has been quantified, with reported median effective concentration (EC50) values in the low micromolar range in RBL-2H3 and HL-60 cells expressing FPR1, and in the nanomolar range in human neutrophils. nih.gov

| Cell Type | EC50 (μM) | Efficacy (% of positive control) |

| RBL-2H3 (FPR1) | 2.4 | 140 |

| HL-60 (FPR1) | 3.4 | 120 |

| Human Neutrophils | 0.4 | 130 |

Table data derived from search result nih.gov. Efficacy is expressed as a percentage of the response induced by 5 nM fMLF.

Chemotaxis Assays

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a critical function mediated by FPR1, particularly in immune cells like neutrophils. Chemotaxis assays are used to evaluate the ability of this compound to induce cell migration. These assays typically involve placing cells in a system where they can migrate towards a source of the compound. This compound has been demonstrated to activate chemotaxis in human neutrophils. nih.gov Studies have shown a correlation between the EC50 values for calcium mobilization and chemotactic activity in human neutrophils for FPR agonists, including this compound. nih.gov

Considerations for In Vitro Study Design

Designing in vitro studies utilizing this compound requires careful consideration of several factors to ensure accurate and reproducible results. Based on reported research, key considerations for in vitro study design include the selection of appropriate cell types, assay methods, controls, and attention to the compound's handling and preparation.

Studies involving this compound have frequently employed human neutrophils and transfected cell lines, such as HL-60 cells expressing human FPR1 or FPR2, and RBL cells epa.govwikipedia.org. The choice of cell type is crucial as FPR expression levels and downstream signaling can vary, influencing cellular responses to this compound.

Common in vitro assays used to evaluate this compound activity include calcium mobilization assays and chemotaxis assays epa.govwikipedia.org. Calcium mobilization is a rapid response downstream of FPR activation, while chemotaxis measures directed cell migration towards a chemoattractant. The specific assay chosen should align with the research question being addressed.

Appropriate controls are essential for validating experimental results. In studies with this compound, positive controls like fMLF (N-formyl-methionyl-leucyl-phenylalanine), a well-established FPR1 agonist, are typically used for FPR1-mediated responses in cells like human neutrophils and HL-60-FPR1 cells epa.govwikipedia.org. For evaluating specificity against other FPRs, agonists for FPR2, such as WKYMVm, serve as positive controls in cells expressing that receptor epa.govwikipedia.org. Negative controls, such as the vehicle used to dissolve this compound (e.g., DMSO), are also critical to determine baseline cellular activity and exclude solvent effects epa.govwikipedia.org.

The concentration range of this compound used in in vitro experiments is also a critical parameter. Research indicates that this compound can induce responses in the low micromolar or even nanomolar range, depending on the specific assay and cell type epa.govwikipedia.org. Dose-response curves are typically generated to determine the potency (e.g., EC50 values) and efficacy of this compound. Normalization of responses to those induced by known agonists like fMLF or WKYMVm at saturating concentrations is a common practice to allow for comparison across different experiments or cell preparations epa.govwikipedia.org.

Handling and preparation of this compound also warrant consideration. This compound is reported to be soluble in DMSO, with sonication recommended for dissolution researchgate.net. Proper storage conditions, such as -20°C for powder and -80°C for solutions, are advised to maintain compound stability researchgate.net. While stability towards oxidative metabolism in vitro has been noted for related compounds, specific stability data for this compound in various assay conditions may need to be considered epa.gov.

Comparative Studies with Other FPR Agonists and Antagonists

Comparative studies are instrumental in characterizing the activity and selectivity of this compound relative to other ligands targeting formyl peptide receptors. Research has compared this compound with both other agonists and, implicitly, with the lack of response to agonists of different FPR subtypes.

This compound is consistently described as an FPR1-specific agonist researchgate.netnih.gov. This specificity is often demonstrated through comparative experiments showing that this compound effectively activates FPR1 (e.g., in human neutrophils or cells transfected with FPR1) but exhibits minimal or no significant activity towards FPR2 or FPR3 at comparable concentrations nih.govepa.govwikipedia.org.

Comparisons with the prototypical FPR1 agonist, fMLF, are common. This compound induces calcium mobilization and chemotaxis in cells responsive to fMLP, and responses to this compound are frequently normalized against fMLP-induced responses epa.govwikipedia.org. While specific side-by-side EC50 values for this compound and fMLP from the same study are not consistently provided across the search results in a format suitable for a detailed comparative table, the literature indicates that both can elicit responses in the nanomolar to low micromolar range, with this compound characterized as potent epa.govwikipedia.org.

Studies have also directly compared this compound with FPR2-specific agonists, such as AG-09/4. These comparisons, often using transfected cell lines expressing either FPR1 or FPR2, highlight the selective activation of FPR1 by this compound in contrast to the activation of FPR2 by compounds like AG-09/4 epa.govwikipedia.org.

Within the chemical class of benzimidazole (B57391) derivatives, this compound is listed alongside other compounds identified as FPR1-specific agonists (e.g., AG-09/2, AG-09/13, AG-09/18, AG-09/19, AG-09/21, AG-11/03, AG-11/05, and AG-11/23). This contrasts with other derivatives in the same series that function as mixed FPR1/FPR2 agonists or FPR2-specific agonists, underscoring the structural determinants of receptor selectivity within this class nih.gov.

While the provided search results mention FPR antagonists nih.govguidetopharmacology.org, detailed comparative studies demonstrating the ability of specific antagonists to block this compound's effects in vitro were not prominently featured in the context of this compound itself. The comparisons primarily focus on the agonist activity and receptor selectivity of this compound relative to other agonists.

Based on the available information, a direct quantitative comparison of EC50 values across multiple compounds from a single source is limited. However, the qualitative and semi-quantitative comparisons reported consistently position this compound as a potent and selective FPR1 agonist.

Table of Comparative Agonist Activity (Based on reported receptor specificity)

| Compound | Receptor Specificity | Notes |

| This compound | FPR1-specific | Potent agonist, induces Ca2+ mobilization and chemotaxis. researchgate.netnih.govwikipedia.org |

| fMLP | FPR1 agonist | Prototypical FPR1 agonist, used as positive control. epa.govwikipedia.orgzhanggroup.orggpcrdb.org |

| WKYMVm | FPR2 agonist | Used as positive control for FPR2 activation. wikipedia.orgzhanggroup.org |

| AG-09/4 | FPR2-specific | Compared to this compound to show FPR1 selectivity. epa.govwikipedia.org |

Preclinical in Vivo Investigations Involving Ag 09/1

Animal Models for Studying FPR1 Agonist Effects

Animal models are indispensable tools for investigating the pharmacological activity and efficacy of compounds targeting FPR1 in a complex biological setting. These models help to understand how FPR1 agonists influence immune cell trafficking, inflammatory processes, and tissue responses in vivo. Common animal models used in FPR research often involve inducing inflammatory responses or infections to observe the effects of modulating FPR activity.

Assessment of Pharmacological Activity in Vivo

Assessing the pharmacological activity of FPR1 agonists like AG-09/1 in vivo would typically involve evaluating their ability to induce FPR1-mediated responses within a living organism. This could include monitoring the recruitment of FPR1-expressing cells, such as neutrophils, to a specific site of inflammation or infection. Techniques might involve imaging techniques, analysis of leukocyte populations in tissues or biological fluids, and measurement of downstream signaling pathway activation relevant to FPR1 engagement. While this compound has demonstrated activity in inducing calcium mobilization and chemotaxis in in vitro neutrophil assays nih.gov, specific in vivo data detailing its pharmacological activity in animal models were not found in the provided sources.

In Vivo Efficacy Studies

In vivo efficacy studies aim to determine if an FPR1 agonist can produce a beneficial effect in a disease model. For compounds targeting FPR1, efficacy might be assessed in models of inflammatory diseases, infection, or tissue injury where neutrophil recruitment and activation play a significant role. Evaluating efficacy could involve measuring parameters such as reduction in inflammation severity, improved tissue repair, decreased bacterial load, or modulation of cytokine and chemokine levels. Although the potential therapeutic implications of modulating FPR1 in inflammatory diseases are recognized, specific in vivo efficacy data for this compound in preclinical disease models were not available in the consulted literature.

Role of this compound in Modulating Physiological Responses

Based on its characterization as an FPR1 agonist, this compound would be expected to influence physiological responses mediated by FPR1 activation. FPR1 is primarily involved in mediating pro-inflammatory responses, particularly the recruitment and activation of neutrophils, which are key players in the innate immune response.

Immunomodulatory Effects in Preclinical Models

FPR1 agonists can exert immunomodulatory effects by influencing the behavior of immune cells. Activation of FPR1 on neutrophils leads to their chemotaxis, degranulation, and production of reactive oxygen species, contributing to pathogen clearance and inflammatory responses. Preclinical models are used to study these immunomodulatory effects, for instance, by examining leukocyte migration patterns or analyzing inflammatory markers in response to FPR1 modulation. The specific immunomodulatory effects of this compound in preclinical animal models were not detailed in the provided sources, although FPR1 agonists in general are known to impact immune cell function.

Broader Research Context and Future Directions

AG-09/1 in Drug Discovery and Development Paradigms

The identification and characterization of compounds like this compound are integral to modern drug discovery and development efforts targeting FPR1.

The discovery of this compound was facilitated through high-throughput screening (HTS) of small molecule libraries. guidetoimmunopharmacology.orgnih.govnih.gov This approach allows for the rapid evaluation of large numbers of diverse chemical compounds to identify those that interact with a specific biological target, such as FPR1. Small molecule agonists, like this compound, identified through such screening are valuable tools for characterizing FPRs and understanding their complex roles in vivo. nih.gov

Advanced computational methods and artificial intelligence (AI) technologies are increasingly being applied in drug design, including the study of FPRs. Structural analysis of FPR1 and FPR2, often aided by techniques like cryo-EM, provides insights into the molecular mechanisms of ligand recognition and receptor activation. researchgate.netresearchgate.net This structural understanding forms a basis for rational drug design, allowing researchers to design and screen new chemicals as potential drugs targeting these receptors. researchgate.netresearchgate.net While specific details on the application of these technologies directly to this compound's discovery or optimization are not extensively detailed in the provided information, the general field of FPR drug design benefits from these advancements.

Small Molecule Libraries and Screening

Potential Therapeutic Applications of FPR1 Agonists (General)

FPR1 agonists, including compounds structurally related to this compound, hold potential therapeutic applications due to their ability to modulate innate immunity and inflammatory responses. guidetoimmunopharmacology.orgtargetmol.combiorxiv.org

FPR1 is prominently expressed in innate immune cells, such as neutrophils, monocytes, macrophages, natural killer cells, and dendritic cells. frontiersin.orgrsc.org Activation of FPR1 by agonists, such as N-formylated peptides derived from bacteria or mitochondria, triggers key innate immune responses, including chemotaxis (directional migration of cells), phagocytosis, degranulation, and the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.orgnih.gov These processes are crucial for host defense against pathogens and the clearance of damaged cells. frontiersin.orgnih.gov FPR1 signaling is particularly associated with oxidative burst and the activation of the innate immune system. mdpi.com

FPR1 plays a significant role in orchestrating inflammatory responses. mdpi.comfrontiersin.orgbiorxiv.orgtandfonline.com While FPR1 activation is often associated with pro-inflammatory responses, the outcome can depend on the specific ligand and its concentration. mdpi.combiorxiv.org FPR1-mediated signaling is involved in the recruitment of immune cells to sites of infection or injury. frontiersin.orgnih.gov Modulating FPR signaling, through agonists or antagonists, can influence the balance between initiating and resolving inflammatory reactions. tandfonline.com Therapeutic targeting of FPR1 is being explored for its potential to modulate tissue-damaging effects in various inflammatory disorders. tandfonline.com

Modulation of Innate Immunity

Future Research Avenues for this compound and FPR1 Agonists

Future research on this compound and other FPR1 agonists is likely to focus on several key areas. Further detailed pharmacological characterization of this compound's activity profile, including its potency and efficacy in various in vitro and in vivo models relevant to specific diseases, would be valuable. Exploring the potential for biased agonism, where a ligand selectively activates certain signaling pathways downstream of FPR1, could lead to the development of compounds with more targeted therapeutic effects and potentially reduced side effects. Investigating the therapeutic potential of this compound or related FPR1 agonists in specific disease contexts where FPR1 plays a significant role, such as inflammatory diseases, infections, or certain types of cancer, represents a crucial future direction. nih.govtandfonline.comtandfonline.compmarketresearch.com Furthermore, leveraging advanced computational and structural biology techniques to understand the precise binding mode of this compound to FPR1 could inform the design of novel, more potent, or selective FPR1 modulators. researchgate.netresearchgate.net

Exploration of Specific Disease Models

Formyl peptide receptors, including FPR1, have been implicated in the pathogenesis of various diseases, which provides a research context for agonists like this compound. FPRs are known to play roles in host defense and inflammatory responses, as well as contributing to inflammation resolution and tissue repair biocrick.com. Aberrant FPR activation has been associated with autoimmune diseases biocrick.com. Furthermore, FPRs are involved in cancer progression and metastasis, with FPR1 responding to formylated peptides through neutrophil recruitment and ROS production, potentially stimulating tumor growth biocrick.com. Neurodegenerative disorders, such as Alzheimer's disease, also feature the involvement of FPRs, where the FPR2 receptor, for instance, binds to amyloid-beta (Aβ) peptides, playing a role in advancing neuroinflammation biocrick.comjkchemical.com. FPR1 is also associated with anti-bacterial inflammation and the metastasis of malignant glioma cells jkchemical.com.

While the broader involvement of FPRs in these disease states is established, specific studies detailing the exploration of this compound in distinct disease models are less extensively reported in the provided search results. The characterization of this compound as an FPR1-specific agonist suggests its potential utility as a tool compound to investigate the precise roles of FPR1 in these various pathological contexts. Future research directions could involve utilizing this compound in relevant in vitro and in vivo disease models to understand how specific FPR1 activation influences disease progression, inflammation, or resolution processes.

Advanced Preclinical Characterization

This compound has undergone preclinical characterization to define its activity and specificity towards formyl peptide receptors. It is characterized as a specific agonist for human FPR1 zhanggroup.orgguidetoimmunopharmacology.org. Studies have investigated its ability to induce intracellular calcium mobilization in cells transfected with FPR1 or FPR2, as well as in human neutrophils zhanggroup.orgnih.gov. For example, this compound was shown to induce Ca2+ mobilization in HL-60 cells expressing FPR1 and in human neutrophils, similar to the known FPR1 agonist fMLF zhanggroup.org. Conversely, it showed very low or no activity in activating cells expressing FPR2 zhanggroup.org.

Data from these studies highlight the selective nature of this compound for FPR1. In one characterization, this compound, alongside other compounds, was noted for not activating human or murine neutrophil reactive oxygen species (ROS) production in certain screening assays, distinguishing it from some other FPR agonists zhanggroup.org. The IUPHAR/BPS Guide to PHARMACOLOGY lists this compound as a full agonist at human FPR1 with a pEC50 of 5.6 guidetoimmunopharmacology.org. This preclinical characterization is crucial for understanding the pharmacological profile of this compound and its potential as a research tool or a lead compound for therapeutic development targeting FPR1.

Methodological Advancements in FPR Research

This compound has contributed to methodological advancements in the study of formyl peptide receptors, particularly in the realm of computational analysis and molecular modeling. In computational structure-activity relationship (SAR) analyses, this compound, possessing a 2-(benzimidazol-2-ylthio)-N-phenylacetamide scaffold, has been included as a representative FPR1-specific agonist guidetoimmunopharmacology.orgwikipedia.org. These studies utilize methods such as atom pair descriptors and classification tree analysis to identify molecular features that distinguish agonists selective for FPR1 versus FPR2 wikipedia.org.

Q & A

Q. What is the molecular mechanism of AG-09/1 in activating Formyl Peptide Receptors (FPRs)?

this compound is a benzimidazole derivative that acts as a small-molecule agonist for FPR1, inducing calcium mobilization in HL-60 cells (EC₅₀ ≈ 10–100 nM) . Its efficacy can be measured via concentration-response curves (Figure 1A, 1C in ), with FPR1 showing stronger activation than FPR2. Methodologically, researchers should:

Q. How should researchers design initial experiments to test this compound’s receptor selectivity?

Comparative assays using FPR1- and FPR2-expressing cell lines are critical. For example:

- Step 1 : Treat HL-60 FPR1 and FPR2 cells with this compound (10 nM–10 µM).

- Step 2 : Quantify response percentages (Figure 1C ) to calculate EC₅₀ values.

- Step 3 : Validate selectivity via competitive binding assays with FPR antagonists (e.g., cyclosporin H for FPR1) .

Q. What are the key controls required for this compound experiments?

- Negative controls : DMSO-only treatments to exclude solvent effects.

- Positive controls : Known agonists (e.g., fMLF for FPR1) to confirm receptor functionality.

- Technical replicates : Triplicate measurements to assess intra-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

Discrepancies may arise from cell-line variability, assay conditions, or receptor expression levels. To address this:

- Meta-analysis : Compare EC₅₀ values across published studies (e.g., ).

- Standardization : Adopt uniform protocols (e.g., cell passage number, agonist incubation time).

- Cross-validation : Use orthogonal assays (e.g., β-arrestin recruitment vs. calcium mobilization) .

Q. What strategies optimize this compound’s experimental protocols for reproducibility?

- Dose optimization : Conduct pilot studies to identify sub-saturating concentrations (e.g., 30–300 nM for FPR1).

- Temporal resolution : Track Ca²⁺ mobilization kinetics (Figure 1D ) to distinguish transient vs. sustained responses.

- Data normalization : Express responses as % of maximal fMLF-induced activation .

Q. How do structural modifications of this compound influence FPR1/FPR2 binding dynamics?

this compound’s benzimidazole core is critical for receptor interaction. Advanced approaches include:

- Pharmacophore modeling : Map steric and electronic features using analogs (e.g., AG-09/4, AG-09/73) .

- Mutagenesis studies : Identify receptor residues affecting ligand binding (e.g., FPR1 transmembrane domains).

- Molecular dynamics simulations : Predict binding stability and residence time .

Methodological Guidance

How should researchers formulate hypothesis-driven questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: “Does this compound’s activation of FPR1 enhance neutrophil chemotaxis in vitro compared to endogenous ligands?”

- Align with gaps in existing literature (e.g., limited data on this compound’s immune cell functional outcomes) .

Q. What statistical methods are appropriate for analyzing this compound dose-response data?

- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare responses across multiple concentrations or cell lines.

- Error propagation : Report SEM for triplicate experiments .

Data Presentation and Ethics

Q. How should this compound research data be documented to ensure reproducibility?

Q. What ethical considerations apply to this compound studies involving novel agonists?

- Conflict of interest : Disclose funding sources (e.g., industry partnerships).

- Data integrity : Avoid selective reporting of positive results; publish negative/ambiguous findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.